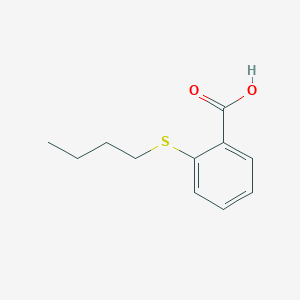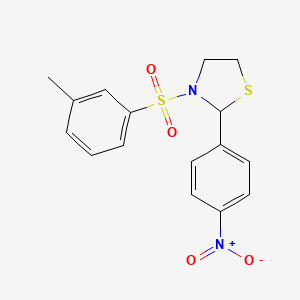
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine, also known as NPTS-thiazolidine, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological studies due to its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine and its derivatives have shown promising results in anticancer research. For example, certain thiazolidine derivatives have been identified for their potential in inhibiting topoisomerase-I enzyme, which is significant in cancer treatment (Kumar & Sharma, 2022). Another study highlighted the antiproliferative activity of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various human cancer cell lines, emphasizing the role of the nitro group on thiazolidinone moiety in these activities (Chandrappa et al., 2008).
Antibacterial Activity
Thiazolidine derivatives, including those with nitrophenyl groups, have demonstrated effectiveness in antibacterial applications. For instance, certain thiazolidin-4-one derivatives showcased strong potency against Pseudomonas aeruginosa, with studies highlighting the significance of electron-withdrawing groups like NO2 in enhancing antibacterial activity (Kerru et al., 2020).
Antioxidant and Antitumor Evaluation
Research into thiazolidine and thiazolidinone derivatives has also explored their antioxidant and antitumor properties. Some of these compounds have shown promising results in antitumor evaluations, indicating their potential in this field (Gouda & Abu‐Hashem, 2011).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of various thiazolidine derivatives, including those with sulfonyl pharmacophores. These works contribute to understanding the structural and chemical properties of these compounds, which is crucial for their application in different fields of research (Abood et al., 2016).
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-3-2-4-15(11-12)24(21,22)17-9-10-23-16(17)13-5-7-14(8-6-13)18(19)20/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPMLWLFNCVJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
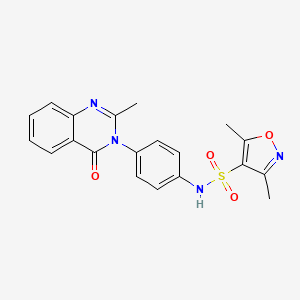
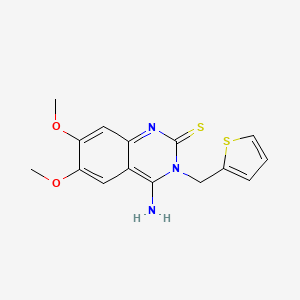
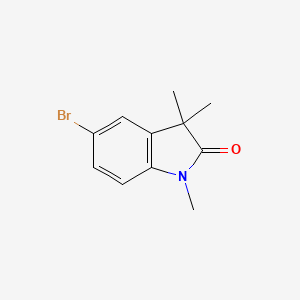
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
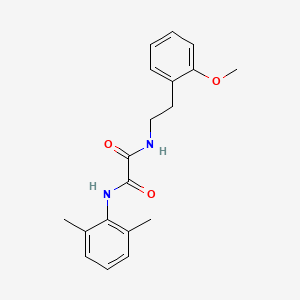
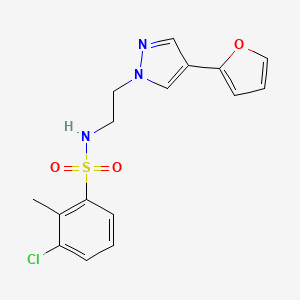
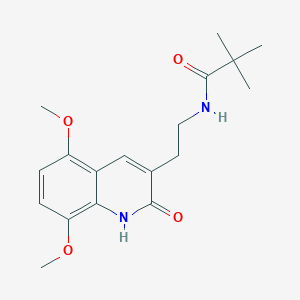
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
